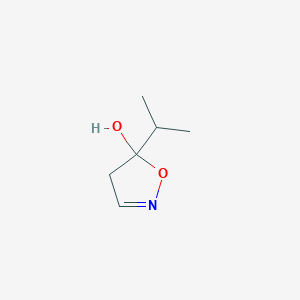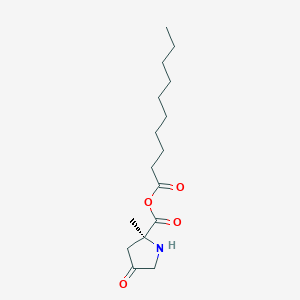![molecular formula C15H9Cl2NO4 B12880267 7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran CAS No. 56897-35-9](/img/structure/B12880267.png)
7-[(2,4-Dichlorophenyl)methoxy]-2-nitro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran is a synthetic organic compound characterized by the presence of a benzofuran ring substituted with a 2,4-dichlorobenzyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran typically involves the reaction of 2-nitrobenzofuran with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the oxygen atom.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as bromine or chlorinating agents.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 7-((2,4-Dichlorobenzyl)oxy)-2-aminobenzofuran.
Substitution: Various halogenated derivatives of the benzofuran ring.
Hydrolysis: 2-nitrobenzofuran and 2,4-dichlorobenzyl alcohol.
Scientific Research Applications
7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and resins, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The benzofuran moiety can intercalate with DNA, disrupting its function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-((2,4-Dichlorobenzyl)oxy)benzaldehyde: Shares the 2,4-dichlorobenzyl group but differs in the core structure.
2-((2,4-Dichlorobenzyl)oxy)benzoic acid: Similar substituents but with a carboxylic acid group instead of a nitro group.
Uniqueness
7-((2,4-Dichlorobenzyl)oxy)-2-nitrobenzofuran is unique due to the combination of its benzofuran core and the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
CAS No. |
56897-35-9 |
|---|---|
Molecular Formula |
C15H9Cl2NO4 |
Molecular Weight |
338.1 g/mol |
IUPAC Name |
7-[(2,4-dichlorophenyl)methoxy]-2-nitro-1-benzofuran |
InChI |
InChI=1S/C15H9Cl2NO4/c16-11-5-4-10(12(17)7-11)8-21-13-3-1-2-9-6-14(18(19)20)22-15(9)13/h1-7H,8H2 |
InChI Key |
OCEORJQMNOTYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)OCC3=C(C=C(C=C3)Cl)Cl)OC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-oxaheptacyclo[13.10.2.02,10.04,8.012,26.016,21.023,27]heptacosa-1(25),2,4(8),9,12(26),13,15(27),16,18,20,23-undecaene-5,7,11,22-tetrone](/img/structure/B12880185.png)
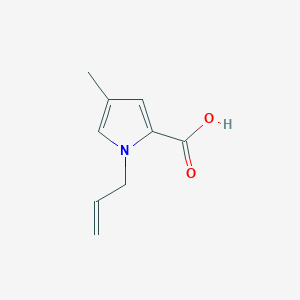
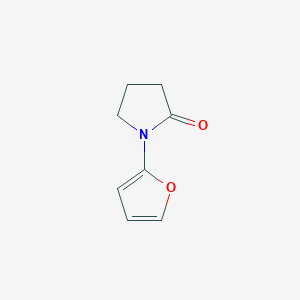
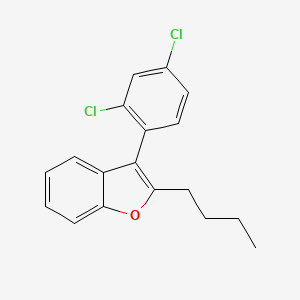
![[(1R,2R)-2-azanidylcyclohexyl]azanide;2-[(2-methoxyacetyl)amino]propanedioate;platinum(4+)](/img/structure/B12880212.png)
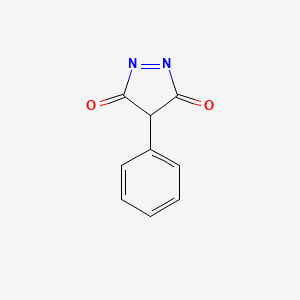
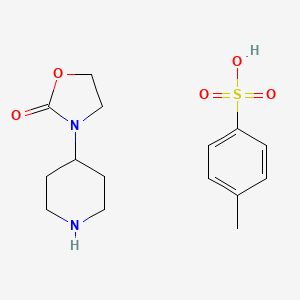


![3-(p-Tolyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12880245.png)


